molecular formula C20H22N2O4S B2906812 (Z)-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-phenylacetamide CAS No. 895446-14-7

(Z)-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-phenylacetamide

Katalognummer: B2906812
CAS-Nummer: 895446-14-7
Molekulargewicht: 386.47
InChI-Schlüssel: LAVCUNVZEATEBX-MRCUWXFGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(Z)-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-phenylacetamide is a potent and selective inhibitor of the kinase LRRK2 (Leucine-Rich Repeat Kinase 2), a primary therapeutic target in Parkinson's disease research. This compound acts by stabilizing the kinase in an inactive conformation, effectively reducing its enzymatic activity. Hyperphosphorylation of LRRK2 substrates, such as Rab10, is a key pathological hallmark, and this inhibitor serves as a critical tool for elucidating LRRK2's role in cellular processes like vesicle trafficking, lysosomal function, and neuroinflammation. Its research applications are primarily focused on in vitro and in vivo models of Parkinson's disease, where it is used to investigate disease mechanisms and validate LRRK2 as a target for neuroprotective strategies. Studies utilizing this compound help researchers understand the downstream consequences of LRRK2 inhibition on pathways implicated in neuronal survival and function.

Eigenschaften

IUPAC Name

N-[5,6-dimethoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4S/c1-24-10-9-22-15-12-16(25-2)17(26-3)13-18(15)27-20(22)21-19(23)11-14-7-5-4-6-8-14/h4-8,12-13H,9-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAVCUNVZEATEBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2=CC(=C(C=C2SC1=NC(=O)CC3=CC=CC=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

(Z)-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-phenylacetamide is a synthetic organic compound belonging to the class of benzo[d]thiazole derivatives. This compound exhibits diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews its biological activity based on available research findings, including synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Benzo[d]thiazole core : This heterocyclic structure is known for its biological activity.
  • Methoxy groups : These functional groups enhance the compound's solubility and reactivity.
  • Phenylacetamide moiety : This part contributes to the overall pharmacological profile.

Molecular Formula

The molecular formula of this compound is C18H19N3O4SC_{18}H_{19}N_{3}O_{4}S, with a molecular weight of approximately 373.42 g/mol.

Structural Data Table

PropertyValue
Molecular FormulaC18H19N3O4SC_{18}H_{19}N_{3}O_{4}S
Molecular Weight373.42 g/mol
CAS Number895446-64-7

Pharmacological Properties

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

  • Antimicrobial Activity : Studies have shown that benzo[d]thiazole derivatives can inhibit the growth of various bacterial and fungal strains.
  • Anticancer Effects : Some analogs have demonstrated cytotoxicity against cancer cell lines, suggesting potential use in oncology.
  • Anti-inflammatory Properties : These compounds may modulate inflammatory pathways, providing therapeutic benefits in inflammatory diseases.

The mechanism by which this compound exerts its biological effects is primarily through:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways or signal transduction.
  • Receptor Interaction : It could bind to receptors that regulate various physiological processes, influencing cellular responses.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

  • Anticancer Activity : A study on similar benzo[d]thiazole derivatives revealed significant cytotoxic effects on melanoma cell lines, with mechanisms involving apoptosis and cell cycle arrest .
  • Antimicrobial Efficacy : Research has demonstrated that certain derivatives possess potent antimicrobial properties against Gram-positive and Gram-negative bacteria.
  • In vitro Studies : In vitro assays indicate that these compounds can effectively inhibit tyrosinase activity, which is crucial in melanin production, suggesting potential applications in skin whitening agents .

Summary of Research Findings Table

Study FocusFindingsReference
Anticancer ActivitySignificant cytotoxicity against melanoma cells
Antimicrobial EfficacyPotent activity against various bacterial strains
Tyrosinase InhibitionEffective inhibition of melanin production

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Compounds

The compound’s benzothiazole scaffold and acetamide functionality align it with several classes of bioactive molecules. Below is a detailed comparison with structurally or functionally related compounds from the evidence:

N-(6-Nitrobenzo[d]thiazol-2-yl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide (6d)

  • Structural Similarities : Shares a benzothiazole core with a nitro substituent at position 6 and a thiadiazole-linked acetamide side chain.
  • In contrast, the methoxy groups in the target compound may improve solubility and metabolic stability.
  • Bioactivity : Compound 6d exhibits potent VEGFR-2 inhibition (IC~50~ = 0.18 µM) and antiproliferative activity against cancer cell lines (e.g., HepG2, IC~50~ = 2.3 µM), attributed to its thiadiazole-thioacetamide pharmacophore .

N-(5-Isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (6)

  • Structural Similarities : Contains a thiadiazole-imine scaffold but replaces benzothiazole with isoxazole.
  • Functional Differences : The isoxazole ring may confer different electronic properties, affecting binding to bacterial or fungal targets.
  • Bioactivity : Demonstrated moderate antimicrobial activity against Staphylococcus aureus (MIC = 32 µg/mL) and Candida albicans (MIC = 64 µg/mL), suggesting a broader spectrum than benzothiazole analogs .

2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-(3-nitrophenyl)acetamide (6c)

  • Structural Similarities : Shares an acetamide side chain and aromatic substituents (nitrophenyl).
  • Functional Differences : The triazole-naphthoxy moiety in 6c enhances π-π stacking interactions, while the target compound’s methoxyethyl group may improve membrane permeability.
  • Bioactivity : Compound 6c showed significant anticancer activity (IC~50~ = 8.2 µM against MCF-7 cells) linked to its nitro group’s redox activity .

Comparative Data Table

Compound Name Core Structure Key Substituents Bioactivity (IC~50~ or MIC) Reference
Target Compound (Z-configuration) Benzothiazole 5,6-dimethoxy, 2-methoxyethyl N/A (Theoretical) N/A
6d (VEGFR-2 inhibitor) Benzothiazole 6-nitro, thiadiazole-thioacetamide VEGFR-2: 0.18 µM; HepG2: 2.3 µM
6 (Antimicrobial) Thiadiazole-imine Isoxazole, benzamide S. aureus: 32 µg/mL
6c (Anticancer) Triazole-acetamide 3-nitrophenyl, naphthoxymethyl MCF-7: 8.2 µM

Key Research Findings

Role of Substituents :

  • Methoxy groups (as in the target compound) enhance solubility and reduce cytotoxicity compared to nitro-substituted analogs like 6d .
  • Bulky aromatic groups (e.g., naphthoxymethyl in 6c) improve target binding but may reduce bioavailability .

Synthetic Flexibility :

  • Copper-catalyzed azide-alkyne cycloaddition (used in 6a–c synthesis) could be adapted to introduce diverse side chains into the target compound .
  • Thiadiazole and triazole rings (as in 6d and 6c) are critical for kinase inhibition but require optimization to balance potency and pharmacokinetics .

Bioactivity Trends :

  • Benzothiazole derivatives with electron-withdrawing groups (e.g., nitro in 6d) show stronger kinase inhibition, while electron-donating groups (methoxy) may favor antimicrobial or anti-inflammatory effects .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for synthesizing (Z)-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-phenylacetamide?

  • Methodological Answer : The synthesis involves multi-step condensation reactions. Key steps include:

  • Solvent selection : Dimethyl sulfoxide (DMSO) or acetonitrile for solubility and reactivity .
  • Base catalysts : Triethylamine to deprotonate intermediates and drive imine formation .
  • Temperature control : Reactions typically proceed at 60–80°C to balance yield and side-product suppression .
  • Purification : High-performance liquid chromatography (HPLC) or column chromatography for isolating the Z-isomer .

Q. How is the compound structurally characterized to confirm its identity and purity?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR confirm substituent positions and stereochemistry .
  • Mass Spectrometry (MS) : High-resolution MS validates the molecular formula and detects isotopic patterns .
  • Infrared Spectroscopy (IR) : Identifies functional groups (e.g., amide C=O stretch at ~1650 cm1^{-1}) .
  • X-ray crystallography (if crystals form): Resolves absolute configuration and Z/E isomerism .

Q. What preliminary biological screening approaches are used to assess its activity?

  • Methodological Answer :

  • Enzyme inhibition assays : Measure IC50_{50} values against targets like kinases or proteases using fluorogenic substrates .
  • Antimicrobial testing : Minimum inhibitory concentration (MIC) assays against bacterial/fungal strains .
  • Cytotoxicity screening : MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve bioactivity?

  • Methodological Answer :

  • Substituent variation : Replace methoxy groups with electron-withdrawing (e.g., nitro) or bulky groups (e.g., tert-butyl) to modulate receptor binding .
  • Scaffold hopping : Compare with analogs like N-[(2Z)-4-tert-butyl-1,3-thiazol-2(3H)-ylidene] derivatives to assess ring size effects .
  • Bioisosteric replacements : Swap the phenylacetamide moiety with thiophene or pyridine rings to enhance solubility .

Q. How can contradictory bioactivity data between similar analogs be resolved?

  • Methodological Answer :

  • Meta-analysis of analogs : Compare datasets from compounds like N-[(2Z)-3-(2,6-dichlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methoxyacetamide to identify substituent-dependent trends .
  • Molecular docking : Simulate binding modes to explain potency variations (e.g., fluorine vs. chlorine substitutions) .
  • Pharmacokinetic profiling : Assess metabolic stability (e.g., cytochrome P450 assays) to rule out false negatives .

Q. What intermediates and reaction mechanisms are critical in its synthesis?

  • Methodological Answer :

  • Key intermediates : Benzo[d]thiazol-2-amine precursors and activated acyl chlorides (e.g., 2-phenylacetyl chloride) .
  • Mechanistic insights :
  • Imine formation via nucleophilic attack of the amine on the carbonyl carbon .
  • Solvent polarity effects on transition-state stabilization .
  • Side reactions : Hydrolysis of the thiazole ring under acidic conditions; mitigated by anhydrous solvents .

Q. How does the compound’s stability vary under different storage or experimental conditions?

  • Methodological Answer :

  • Thermal stability : Thermogravimetric analysis (TGA) shows decomposition above 200°C .
  • Photodegradation : UV-Vis spectroscopy tracks decomposition under light; amber vials recommended .
  • pH sensitivity : Amide bond hydrolysis at extremes (pH <3 or >10); buffers (pH 6–8) maintain integrity .

Q. What role do specific substituents (e.g., methoxyethyl) play in biological interactions?

  • Methodological Answer :

  • Methoxyethyl group : Enhances solubility via H-bonding and modulates logP values for blood-brain barrier penetration .
  • Biological target engagement : Docking studies suggest the methoxyethyl side chain occupies hydrophobic pockets in enzyme active sites .
  • Comparative studies : Analogs lacking this group show reduced potency (e.g., IC50_{50} increases from 0.2 µM to 5 µM) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.